Indoline derivative 10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H27N5O3 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
1-[5-[(6,7-dimethoxyquinazolin-4-yl)amino]-2,3-dihydroindol-1-yl]-2-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C29H27N5O3/c1-17-21(20-6-4-5-7-23(20)32-17)14-28(35)34-11-10-18-12-19(8-9-25(18)34)33-29-22-13-26(36-2)27(37-3)15-24(22)30-16-31-29/h4-9,12-13,15-16,32H,10-11,14H2,1-3H3,(H,30,31,33) |
InChI Key |
XPDZQQQJQXPBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N3CCC4=C3C=CC(=C4)NC5=NC=NC6=CC(=C(C=C65)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Indoline Derivatives
Foundational Synthetic Approaches to Indole (B1671886) and Indoline (B122111) Cores
The construction of the indoline framework often begins with the synthesis of the related indole core, which is subsequently reduced. Several classical named reactions have been instrumental in this regard.
Fischer Indole Synthesis: This is arguably the most famous method for indole synthesis. It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. The resulting phenylhydrazone undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole. To obtain an indoline, a subsequent reduction step is necessary.
Madelung Synthesis: The Madelung synthesis is a thermal, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org This reaction requires high temperatures and a strong base, such as sodium or potassium alkoxide. wikipedia.org Modern modifications have been developed to achieve this transformation under milder conditions. For instance, a tandem Madelung synthesis using a LiN(SiMe3)2/CsF system allows for the one-pot reaction of benzoates with N-methyl-o-toluidine to generate N-methyl-2-phenylindoles. acs.org
Larock Indole Synthesis: Developed by Richard C. Larock in 1991, this powerful method involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com The reaction is highly versatile and tolerates a wide range of functional groups on both starting materials. nih.gov The regioselectivity is generally high, with the bulkier alkyne substituent typically ending up at the C2 position of the indole. nih.gov
Bischler-Möhlau Indole Synthesis: This reaction involves the cyclization of an α-bromoacetophenone with an excess of aniline. While historically significant, its application can be limited by the harsh conditions and the potential for side reactions. Microwave-assisted versions of this and other classical syntheses have been developed to improve efficiency. nih.gov
| Reaction Name | Reactants | Key Conditions | Product Core |
| Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst, Heat | Indole |
| Madelung Synthesis | N-acyl-o-toluidine | Strong base (e.g., NaOEt), High Temp (>250 °C) | Indole |
| Larock Synthesis | o-Iodoaniline, Disubstituted alkyne | Pd(OAc)2, Base (e.g., K2CO3), Ligand | Indole |
| Bischler-Möhlau Synthesis | α-Halo-ketone, Aniline | Heat, Excess aniline | Indole |
Direct synthesis of the indoline core can be efficiently achieved through reductive cyclization. A common and powerful approach is the cyclization of ortho-nitrostyrenes. This method involves the reduction of the nitro group, which then triggers an intramolecular cyclization onto the adjacent vinyl group to form the indoline ring. wvu.edu
Various reducing agents can be employed, with formic acid being a cheap and readily available option that avoids toxic byproducts. organic-chemistry.org Another effective system is the use of iron powder in the presence of an acid like HCl. nih.gov This strategy is a key step in multi-step syntheses of complex molecules containing the indoline core. nih.gov The palladium-catalyzed reductive cyclization of 2-nitrostyrenes using carbon monoxide (or CO surrogates like formate (B1220265) esters) is also a well-established method for producing indoles, which can then be reduced to indolines. wvu.eduresearchgate.net
Contemporary and Green Chemistry Advancements in Indoline Synthesis
In response to the growing need for environmentally benign chemical processes, significant research has focused on developing greener synthetic routes to indoline derivatives. These advancements prioritize milder reaction conditions, reduced waste, and the use of non-toxic materials.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of indole and indoline analogs. nih.gov Classical reactions, including the Fischer, Madelung, and Bischler-Möhlau syntheses, have been successfully adapted to microwave conditions. nih.govresearchgate.net For example, palladium-catalyzed oxidative cyclization of N-aryl enamine derivatives to form indole-3-carboxylates has been achieved in significantly reduced reaction times (e.g., 1 hour) and with high yields (>90%) using microwave irradiation compared to conventional heating. mdpi.com This rapid and efficient heating method often leads to cleaner reactions with fewer byproducts. tandfonline.com
| Substrate | Catalyst/Reagents | Conditions | Time | Yield | Ref |
| N-aryl enamine | Pd(OAc)2, Cu(OAc)2, K2CO3 | DMF, 60 °C, Microwave | 1 h | 95% | mdpi.com |
| Indole-2-carboxylic acid + Benzene (B151609) sulfonyl hydrazide | None (Solvent-free) | Microwave (600W) | 2 min | N/A | orientjchem.org |
| 5-fluoroindoline-2,3-dione + anilines | CuPy2Cl2 | Ethanol, 60 °C, Microwave | N/A | Good | tandfonline.com |
The use of alternative reaction media is a cornerstone of green chemistry. Ionic liquids (ILs) and water are particularly attractive solvents for indoline synthesis.
Ionic Liquids: ILs are salts with low melting points that can act as both the solvent and catalyst. nih.gov Their negligible vapor pressure and high thermal stability make them environmentally friendly alternatives to volatile organic compounds. Protonic ionic liquids have been used as effective catalysts for the Fischer indole synthesis. tandfonline.com Furthermore, specific ILs can control reaction pathways; for instance, in the reaction of isatin (B1672199) with indoles, the ionic liquid TMGT promotes the formation of 3,3-di(indol-3-yl)indolin-2-ones, while TMGTf or [BMIM][BF4]–LiCl stops the reaction at the intermediate 3-indolyl-3-hydroxyindolin-2-one stage. nih.gov
Aqueous Media: Performing organic reactions in water is highly desirable from a green chemistry perspective. researchgate.net The synthesis of 2-substituted indoles from unprotected 2-alkynylanilines has been successfully achieved in an aqueous micellar medium (using 3% TPGS-750-M) with a simple palladium catalyst. mdpi.com This approach leverages the ability of micelles to solubilize organic substrates in water, creating nanoreactors that can accelerate reaction rates. mdpi.com
Catalyst-Free Synthesis: The development of reactions that proceed without a catalyst is a significant goal in green synthesis. A catalyst-free gem-difluorination/spirocyclization of indole-2-carboxamides has been developed to create C2-spiroindoline derivatives under mild conditions. acs.org In this reaction, the reagent Selectfluor serves a dual role as both a fluorinating agent and a precursor to the base that promotes the reaction. acs.org Additionally, domino reactions in water have been reported for the synthesis of pyrrole-functionalized indole derivatives without any catalyst. dergipark.org.tr
Nanocatalysis: Nanocatalysts offer advantages such as high surface area, enhanced catalytic activity, and ease of recovery and reuse. Magnetic nanoparticles, in particular, are gaining traction. researchgate.net For example, iron nanocatalysts (Fe3O4-SiO2-SO3H) have been used effectively for the synthesis of 3,3-di(indolyl)indolin-2-one derivatives from isatin and indole in water, providing high yields in short reaction times. benthamdirect.com Similarly, magnetic carbon nitride nanosheets have been employed as a reusable catalyst for the green synthesis of spiro[indole-quinazoline] derivatives. jsynthchem.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have become indispensable tools in organic synthesis, valued for their efficiency, atom economy, and ability to generate molecular diversity in a single step. nih.govarkat-usa.org The indole nucleus is a common participant in such reactions, leveraging the nucleophilicity of its C3 position to engage with various electrophiles generated in situ. nih.gov These strategies allow for the rapid assembly of complex heterocyclic systems fused to or substituted with the indole motif.
Several classic MCRs have been adapted for indole chemistry. The Ugi and Passerini reactions, which are based on isocyanide chemistry, have been utilized, although the incorporation of indoles as primary components in these reactions has been somewhat limited. arkat-usa.org More commonly, indoles participate in Mannich-type reactions, Petasis boronic acid-Mannich reactions, and aza-Friedel–Crafts reactions. arkat-usa.orgacs.org For instance, a one-pot, four-component reaction involving 2-arylindole-3-carbaldehydes, substituted anilines, benzil, and ammonium (B1175870) acetate (B1210297) in acetic acid has been used to synthesize indole-based tetra-arylimidazoles. nih.gov
Recent innovations have expanded the scope of indole-based MCRs to construct novel fused heterocyclic systems. A notable example is a unique MCR for the modular assembly of indole-fused seven-membered heterocycles, where indole, formaldehyde, and an amino hydrochloride assemble to form indole-fused oxadiazepines. rsc.orgnih.govsemanticscholar.org This demonstrates the versatility of MCRs in creating complex, drug-like scaffolds from simple starting materials.
| Reaction Name/Type | Components | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Ugi-azide Reaction | Indole, Isocyanide, Aldehyde, TMSN₃ | Tetrazole-substituted Indoles | One-pot, followed by N-acylation | nih.gov |
| Pyrano[2,3-d]pyrimidine Synthesis | Indole, Malononitrile, Barbituric Acid | Indole-substituted Pyranopyrimidines | Fe₃O₄-NPs, EtOH | nih.gov |
| Tetra-arylimidazole Synthesis | 2-Arylindole-3-carbaldehyde, Aniline, Benzil, NH₄OAc | Indole-based Tetra-arylimidazoles | Acetic Acid | nih.gov |
| Indole-Fused Oxadiazepine Synthesis | Indole, Formaldehyde, Amino hydrochloride | Indole-fused Seven-membered Heterocycles | THF, 45-60 °C | rsc.orgsemanticscholar.org |
Targeted Synthesis of Indoline Derivative 10 and Analogous Structures
The specific structure referred to as "this compound" in relevant literature is 3-(indol-2-yl)-2,1-benzisoxazole. This compound is not an indoline but rather an indole derivative attached to a benzisoxazole ring system. Its synthesis is often an unexpected outcome of reactions aimed at other targets, highlighting the complex reactivity of indole precursors. For instance, its formation was observed during attempts to synthesize indolo[3,2-b]quinolines from the reaction of indol-2-ylmethyl carbanions with certain nitroarenes, such as 2,4-dichloronitrobenzene.
The synthesis of 2,1-benzisoxazoles (anthranils) and the related 1,2-benzisoxazoles can be achieved through various cyclization strategies. researchgate.net A general and modern approach for synthesizing 3-substituted benzisoxazoles involves the [3+2] cycloaddition of in situ generated arynes and nitrile oxides. nih.gov This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups. For example, reacting an o-(trimethylsilyl)aryl triflate with a chlorooxime in the presence of a fluoride (B91410) source like cesium fluoride (CsF) generates the aryne and nitrile oxide intermediates, which then combine to form the benzisoxazole ring. nih.gov This strategy has been successfully applied to synthesize 3-(N-methylindolyl)benzisoxazole from 3-(N-methylindolyl)chlorooxime. nih.gov
Another route involves the cyclization of hydroxylamines derived from the partial reduction of 2-nitrobenzoates, which can then be alkylated and further reduced to yield N-alkyl-1,3-dihydro-2,1-benzisoxazoles. nih.gov
Synthesis of Indole-1,3,4-Oxadiazole Hybrids
Hybrid molecules incorporating both the indole and 1,3,4-oxadiazole (B1194373) scaffolds are of significant interest due to the combined biological activities of these two privileged heterocycles. lsmu.lt The synthesis of these hybrids typically follows a well-established pathway starting from an indole-containing carboxylic acid or its corresponding ester.
The general synthetic sequence is as follows:
Esterification/Amidation: An indole carboxylic acid (e.g., indole-3-acetic acid) is converted to its methyl or ethyl ester.
Hydrazide Formation: The ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding carboxylic acid hydrazide. utar.edu.my
Oxadiazole Ring Formation: The indole acylhydrazide serves as the key intermediate for constructing the 1,3,4-oxadiazole ring. This can be achieved through several methods:
Reaction with Carboxylic Acids: Cyclodehydration of the hydrazide with various aromatic or aliphatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-oxadiazoles. utar.edu.my
Reaction with Orthoesters: One-pot synthesis from acid hydrazides and orthoesters can also yield the desired oxadiazole ring. mdpi.com
Oxidative Cyclization: N-acylhydrazones, formed from the reaction of the hydrazide with an aldehyde, can undergo oxidative cyclization using reagents like bromine, potassium permanganate, or hypervalent iodine compounds to form the 1,3,4-oxadiazole ring. mdpi.com
A novel series of 1-[5-(1H-indol-3-ylmethoxymethyl)-2-phenyl- nih.govrsc.orgnih.govoxadiazol-3-yl]-ethanone derivatives has been synthesized starting from (1H-indol-3-yl)-methanol, proceeding through hydrazide intermediates. indexcopernicus.com
Approaches to Indoline-2-carboxamide Derivatives
Indoline-2-carboxamides and their indole counterparts are important scaffolds in medicinal chemistry. rsc.org Their synthesis is most commonly achieved through standard peptide coupling reactions, starting from the corresponding 2-carboxylic acid.
Two primary routes are employed for unsubstituted indoline-2-carboxamides:
Two-Step, One-Pot Synthesis: Commercially available 2-indolinecarboxylic acid is first coupled to another carboxylic acid using a peptide coupling agent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). In the second step, an appropriate amine is added, again in the presence of TBTU, to form the final amide. acs.org
Acid Chloride Method: Alternatively, the N-acyl group can be introduced by reacting the 2-indolinecarboxylic acid with an acid chloride. acs.org
For N-substituted indole-2-carboxamides, the synthesis often begins with the N-functionalization of an indole-2-carboxylic acid ester, followed by hydrolysis to the acid. The resulting acid is then converted to its acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with a primary or secondary amine in the presence of a base like pyridine (B92270) to yield the desired amide. tandfonline.com
| Step | Reactants | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | N-Substituted Indole-2-carboxylic acid | SOCl₂, Benzene (reflux) | N-Substituted Indole-2-carbonyl chloride | tandfonline.com |
| 2 | N-Substituted Indole-2-carbonyl chloride, Amine (R-NH₂) | Pyridine, Chloroform | N-Substituted Indole-2-carboxamide | tandfonline.com |
Regioselective Functionalization Techniques (e.g., N-1 Functionalization)
Controlling the regioselectivity of reactions on the indole ring is a significant challenge due to the presence of multiple reactive sites, primarily the N-1 and C-3 positions. The N-H bond is acidic, while the C-3 position is highly nucleophilic. The desired outcome often depends on the reaction conditions, the nature of the electrophile, and the substituents already present on the indole ring.
N-1 Functionalization (N-Alkylation/N-Arylation): Direct N-functionalization is typically favored under basic conditions, which deprotonate the indole nitrogen to form the more nucleophilic indolide anion. Common methods include:
Reaction with Alkyl Halides: Using a base such as sodium hydride (NaH) in a polar aprotic solvent like DMF, followed by the addition of an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide), leads to N-alkylation.
Catalytic Enantioselective N-Alkylation: Advanced methods have been developed for the asymmetric N-alkylation of indoles. For instance, a dinuclear zinc-ProPhenol complex can catalyze the reaction of indoles with aldimines to afford chiral N-alkylated indoles in high yield and enantioselectivity. nih.gov
Palladium-Catalyzed N-Vinylation: Indoles can be selectively vinylated at the N-1 position through a Pd-catalyzed deoxygenative coupling with vinyl ethers, demonstrating excellent N1-regioselectivity. researchgate.net
Functionalization at other positions, such as C4, often requires directing groups to overcome the inherent reactivity of the C2 and C3 positions. researchgate.net
Metal-Free Cyclization and Ring-Opening Methodologies
The development of metal-free synthetic methods aligns with the principles of green chemistry by avoiding potentially toxic and expensive transition metal catalysts. chim.it Significant progress has been made in the metal-free synthesis of indole and indoline derivatives.
Metal-Free Cyclization Strategies:
Acid-Catalyzed Cyclization: The classic Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions, is a cornerstone of metal-free indole synthesis. mdpi.com Modern variations use Brønsted acids like polyphosphoric acid (PPA) to mediate a tandem hydroamination–cyclization reaction between simple alkynes and arylhydrazines. mdpi.com
Oxidative C-H Amination: N-Ts-2-alkenylanilines can be cyclized to form indoles using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This reaction is proposed to proceed through a radical cation intermediate. researchgate.net Similarly, an oxidative cyclization of electron-rich α-arylhydrazones promoted by phenyliodine bis(trifluoroacetate) (PIFA) provides a metal-free route to N-amino-1H-indoles. researchgate.net
Radical-Promoted Cyclization: The cyclization of ortho-alkynyl-N,N-dialkylarylanilines to 2-aryl indoles can be promoted by a catalytic amount of t-BuOK in DMSO at room temperature, likely involving α-aminoalkyl radical intermediates. chim.it
Electrophilic Cyclization: The activation of an alkyne C-C triple bond by an electrophile (e.g., I₂, ICl) can trigger a nucleophilic attack from a nearby nitrogen atom, leading to the formation of the indole ring. chim.it
These methods provide powerful alternatives to traditional metal-catalyzed processes, offering operational simplicity and access to a diverse range of substituted indoles and indolines. chim.itresearchgate.net
Preclinical Pharmacological Investigations of Indoline Derivatives
Anticancer Activities and Molecular Mechanisms
Indoline (B122111) derivatives have emerged as a promising class of compounds in cancer research due to their ability to target multiple facets of cancer cell biology. Their anticancer effects are often attributed to their interaction with critical cellular machinery involved in cell division, signaling, and DNA replication. Researchers have synthesized and evaluated numerous indoline-based molecules that exhibit potent activity against various cancer types by inhibiting key proteins and disrupting essential cellular processes.
Tubulin Polymerization Inhibition: Specific Studies on Indoline Derivative 10
One of the most well-established anticancer mechanisms for indole (B1671886) and indoline derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death. Several indoline derivatives have been identified that bind to the colchicine-binding site on β-tubulin, preventing polymerization and disrupting microtubule function.
The cytotoxic potential of indoline derivatives has been demonstrated across a range of human cancer cell lines. A specific indole-1,3,4-oxadiazole hybrid, identified as compound 10 in a study by Boda et al., exhibited potent anticancer activity against ovarian (SKOV3), lung (A549), and breast (MCF-7) cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values underscore its efficacy in inhibiting the proliferation of these cancer cells. nih.gov
Another study focused on a different series of 3-indolyl compounds where compound 10 , featuring a methyl group at the 4-position of the indole ring, showed a marked increase in antiproliferative activity, with IC50 values in the low nanomolar range against various melanoma cell lines. mdpi.com
| Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|
| SKOV3 | Ovarian Cancer | 4.2 | nih.gov |
| A549 | Lung Cancer | 3.1 | nih.gov |
| MCF-7 | Breast Cancer | 2.1 | nih.gov |
The efficacy of novel anticancer compounds is often benchmarked against established therapeutic agents. In comparative analyses, specific indoline derivatives have demonstrated potency comparable or superior to well-known tubulin-targeting drugs.
The indole-1,3,4-oxadiazole hybrid compound 10 not only showed potent cytotoxicity but also demonstrated superior tubulin polymerization inhibition with an IC50 of 0.48 µM. nih.gov This was more potent than the established tubulin inhibitor, Combretastatin (B1194345) A-4. nih.gov Similarly, other indole-based derivatives have shown more potent inhibition of tubulin polymerization compared to Combretastatin A-4. nih.gov
| Compound | IC50 (µM) | Source |
|---|---|---|
| Indole Derivative 10 | 0.48 | nih.gov |
| Combretastatin A-4 (Standard) | 1.13 | nih.gov |
Cell Cycle Arrest and Apoptosis Induction Pathways
By disrupting microtubule dynamics, indoline derivatives effectively halt the cell cycle, typically at the G2/M phase, which is the checkpoint for entry into mitosis. This mitotic arrest prevents cancer cells from dividing and proliferating. Prolonged arrest at this stage often triggers the intrinsic apoptotic pathway, a form of programmed cell death.
Studies have shown that various indole derivatives can induce a strong and selective G2/M phase cell cycle arrest. researchgate.net For instance, a pyrazolo[3,4-d]pyrimidine derivative induced G2/M phase arrest in cancer cells by decreasing the mitochondrial membrane potential. mdpi.com In another study, a novel coumarin-pyrazoline hybrid, compound 10 , was found to suppress cell proliferation by inducing cell cycle arrest in the G0/G1 phase. semanticscholar.org The induction of apoptosis is a key outcome of the anticancer activity of these compounds. This process is often mediated by the activation of caspases and modulation of the Bcl-2 family of proteins. For example, some indolylquinoline derivatives have been shown to activate the tumor suppressor p53, which in turn attenuates the anti-apoptotic protein Bcl-2, increases the pro-apoptotic protein Bax, and leads to the release of cytochrome c, activating the caspase cascade and resulting in cell death. researchgate.net
Kinase Inhibition (e.g., EGFR, Tyrosine Kinases, PI3K, PDK1, CK2)
The indole nucleus is a versatile scaffold for designing kinase inhibitors. mdpi.com Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. Indoline derivatives have been developed to target a variety of kinases.
EGFR and Tyrosine Kinases: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed in various cancers. semanticscholar.org Several indole-based compounds have been identified as potent EGFR inhibitors. For example, computational studies on novel indoline derivatives, such as N-(2-hydroxy-5-nitrophenyl (4'-methyl phenyl) methyl) indoline (HNPMI), have elucidated their potential to effectively inhibit the EGFR kinase domain. semanticscholar.org
PI3K/PDK1 Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that promotes cell survival and proliferation. Phosphoinositide-dependent kinase-1 (PDK1) is a key component of this pathway. Indolinone-based compounds have been specifically designed and optimized as potent inhibitors of PDK1.
Other Kinases: Research has also explored the inhibition of other kinases. A study on 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids revealed them to be very potent and selective inhibitors of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A). nih.gov Some compounds in this class also showed inhibitory activity against Casein Kinase 2 (CK2). nih.gov
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. They are validated targets for cancer chemotherapy. Some indole-based compounds have been investigated as topoisomerase inhibitors.
In a study of 3-methyl-2-phenyl-1H-indole analogues, compound 10 was evaluated for its antiproliferative and topoisomerase II inhibitory effects. While other derivatives in the series showed potent activity, compound 10 exhibited weak antiproliferative effects, with a GI50 value greater than 20 μM on all tested cell lines, suggesting it is not a potent topoisomerase inhibitor within this structural class.
However, other studies have identified different indole-containing structures with significant topoisomerase inhibitory activity. For instance, a novel ciprofloxacin derivative, also labeled compound 10 , was found to act as a dual inhibitor of topoisomerase I and II, leading to DNA damage and cell cycle arrest at the G2/M phase. Additionally, certain pyrazolo[1,5-a]indole derivatives have been identified as strong catalytic inhibitors of topoisomerase II, with some also acting as dual inhibitors of both topoisomerase I and II. This indicates that while the indoline scaffold has the potential to be developed into topoisomerase inhibitors, the specific structural features of the derivative are critical for this activity.
Modulation of Key Signaling Pathways (e.g., NF-κB, Akt/mTOR)
While specific research on "this compound" concerning its direct modulation of the NF-κB and Akt/mTOR signaling pathways is not extensively detailed in the available literature, the broader class of indole and indoline derivatives has demonstrated significant activity in this area. These pathways are crucial in cell survival, proliferation, and inflammation, making them important targets in pharmacological research.
Indole compounds have been shown to modulate the PI3K/Akt/mTOR signaling pathway. This pathway is a critical cascade of events that plays a key role in a wide variety of physiological and pathological processes nih.gov. For instance, certain indole derivatives have been found to inhibit the activation of Akt and its downstream target, mTOR, which are often dysregulated in various diseases nih.gov. The modulation of this pathway by indole compounds can influence cell growth, metabolism, and ultimately impact processes like invasion and metastasis in cancer cells nih.gov.
Furthermore, indole derivatives are also known to be effective modulators of the downstream transcription factor NF-κB signaling google.com. The NF-κB pathway is a major regulator of immune and inflammatory responses semanticscholar.org. Some indole-hydantoin derivatives have been shown to exhibit anti-inflammatory activity by preventing the transactivation of NF-κB. This is achieved through the inhibition of NF-κB p65 phosphorylation at Ser276 acs.org. By inhibiting NF-κB activation, these compounds can suppress the expression of various pro-inflammatory genes acs.orgnih.gov.
A study on 3-substituted-indolin-2-one derivatives revealed that they can significantly inhibit lipopolysaccharide (LPS)-induced activation of Akt, MAPK, and NF-κB signaling pathways in macrophages googleapis.com. Specifically, these compounds were found to suppress the phosphorylation and degradation of IκBα, as well as the phosphorylation of p65, which are key steps in the activation of the NF-κB pathway googleapis.com.
Although direct evidence for "this compound" is limited, the established effects of the indoline scaffold on these critical signaling pathways suggest a promising area for future investigation.
Antimicrobial and Antifungal Efficacy
Inhibition of Bacterial Proliferation and Biofilm Formation
Indole and its derivatives are recognized for their ability to interfere with bacterial communication systems, such as quorum sensing (QS), which are essential for biofilm formation and virulence asm.orgnih.gov. Studies have shown that various indole derivatives can dose-dependently reduce biofilm formation in several pathogenic bacteria asm.org. For example, certain derivatives have demonstrated significant inhibition of biofilm formation by interfering with the production of virulence factors asm.org.
Marine-sourced indole derivatives have been found to attenuate biofilms of gram-negative bacterial pathogens asm.org. These compounds can be particularly effective when combined with conventional antibiotics, leading to significant inhibition and eradication of mature biofilms asm.org. The mechanism of action often involves the disruption of the biofilm matrix and interference with bacterial adhesion asm.org.
| Indoline Derivative Effect on Bacterial Biofilm | Bacterial Strain | Observed Effect |
| General Indole Derivatives | Gram-negative pathogens | Attenuation of biofilm |
| Marine-sourced bisindole derivatives | P. aeruginosa, A. baumannii | Significant biofilm inhibition, especially when combined with tobramycin |
| Various Indole Derivatives | S. marcescens | Dose-dependent reduction in biofilm formation |
Activity Against Multi-Drug Resistant Strains
A growing body of research highlights the potential of indole and indoline derivatives in combating multi-drug resistant (MDR) bacteria nih.govnih.govnih.gov. These compounds have shown activity against clinically important resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) nih.gov.
Some indole derivatives act synergistically with standard antibiotics, restoring their efficacy against resistant strains nih.gov. The proposed mechanism for this synergistic action involves the permeabilization of the bacterial cell membrane, which allows the antibiotic to reach its target nih.gov. Furthermore, studies on extensively drug-resistant Acinetobacter baumannii (XDRAB) have identified indole derivatives that exhibit both antimicrobial and antibiofilm activities against these challenging pathogens nih.govnih.gov.
Anti-inflammatory Properties
The anti-inflammatory potential of indoline derivatives is well-documented, with numerous studies demonstrating their ability to modulate key inflammatory pathways and mediators. While specific findings for "this compound" are limited, the general class of indoline compounds exhibits significant anti-inflammatory effects.
Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)
Several indoline derivatives have been shown to effectively reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) googleapis.com. In studies using lipopolysaccharide (LPS)-stimulated macrophages, a model for inflammation, certain 3-substituted-indolin-2-one derivatives significantly suppressed the production of TNF-α and IL-6 in a concentration-dependent manner googleapis.com. This inhibition was also observed at the mRNA expression level, indicating that these compounds can regulate cytokine production at the transcriptional level googleapis.com.
A patent for certain indoline derivatives highlights their ability to reduce the release of TNF-α and nitric oxide (NO) from LPS-activated macrophages. The document suggests that compounds with side chains at position 1 of the indoline ring were among the most potent inhibitors mdpi.com.
Inhibition of Inflammatory Enzymes and Pathways (e.g., COX-2, 5-LOX, p38 MAPK)
Indoline-based compounds have been identified as inhibitors of key inflammatory enzymes. Cyclooxygenase-2 (COX-2) is an important target in anti-inflammatory drug development, and some 1,3-dihydro-2H-indolin-2-one derivatives have shown good COX-2 inhibitory activity jpionline.org. Molecular docking studies have helped to predict the mechanism by which these compounds recognize and inhibit the COX-2 enzyme jpionline.org.
Similarly, indoline derivatives have been investigated as inhibitors of 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory cascade nih.govnih.gov. In silico and in vitro assays have identified indoline derivatives as notable 5-LOX inhibitors nih.govnih.gov. Some of these compounds have demonstrated dual inhibitory activity against both 5-LOX and soluble epoxide hydrolase (sEH), presenting a promising multi-target approach to anti-inflammatory therapy nih.govnih.gov.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is also a key regulator of inflammatory responses. Indole-type derivatives have been developed as inhibitors of p38 kinase, which is activated by pro-inflammatory cytokines like TNF-α and IL-1 nih.gov. By inhibiting p38 MAPK, these compounds can block the production of downstream inflammatory mediators nih.govnih.gov. Research on 3-substituted-indolin-2-one derivatives has shown that they can inhibit the phosphorylation of p38 MAPK in LPS-stimulated macrophages, further supporting the role of the indoline scaffold in modulating this anti-inflammatory target googleapis.com.
| Inflammatory Target | Effect of Indoline Derivatives |
| TNF-α | Reduction in production and release |
| IL-6 | Reduction in production and release |
| COX-2 | Inhibition of enzyme activity |
| 5-LOX | Inhibition of enzyme activity |
| p38 MAPK | Inhibition of phosphorylation/activation |
Antioxidant Investigations
Indoline derivatives have demonstrated significant potential as antioxidant agents in various preclinical models. Their core structure allows for modifications that enhance their ability to counteract oxidative stress, a key pathological factor in many diseases. The antioxidant properties are primarily attributed to their capacity to neutralize reactive oxygen species (ROS) and scavenge harmful free radicals.
Reactive oxygen species are highly reactive molecules and free radicals that can cause extensive damage to cellular structures, including lipids, proteins, and DNA. mdpi.com This cellular damage is implicated in the progression of numerous diseases. nih.gov Indoline derivatives have shown a marked ability to protect cells from such damage.
In in vitro studies, certain novel indoline derivatives have demonstrated protective effects against cytotoxicity induced by hydrogen peroxide (H₂O₂), a common ROS. researchgate.netnih.gov For instance, when RAW264.7 macrophage cells were exposed to H₂O₂, pretreatment with indoline derivatives at concentrations ranging from 10 pM to 1 nM offered protection against cell death. researchgate.net This protective efficacy highlights the potential of these compounds to mitigate the harmful effects of oxidative stress at the cellular level. researchgate.net Mechanistic investigations suggest that some derivatives function as radical-trapping antioxidants, capable of scavenging lipid peroxides, thereby preventing the chain reactions that lead to cellular membrane damage. researchgate.net This action is crucial as lipid peroxidation compromises the integrity of cellular membranes. nih.gov
The antioxidant capacity of indoline derivatives is frequently evaluated by their ability to scavenge stable synthetic radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). phytojournal.comugm.ac.id These assays provide a measure of the compound's hydrogen-donating or electron-transfer capabilities. ugm.ac.idh-brs.de
Studies on various indole and indoline-derived compounds have consistently shown potent radical scavenging activity. For example, a series of indole hybrid chalcones demonstrated strong scavenging in DPPH and ABTS assays. nih.gov The scavenging potential is often concentration-dependent, with higher concentrations of the derivatives leading to increased inhibition of the radicals. phytojournal.com The effectiveness of these compounds in different assays can vary, which may be due to the different reaction mechanisms involved in the radical-antioxidant interactions. phytojournal.com
Table 1: Radical Scavenging Activity of Selected Indole Derivatives
| Compound Type | Assay | Activity Metric | Finding | Reference |
|---|---|---|---|---|
| Indole Hybrid Chalcones (Catechol derivatives) | DPPH Radical Scavenging | Potency | Demonstrated strong activity. | nih.gov |
| Indole Hybrid Chalcones (3-methoxy-4-hydroxy-substituted) | ABTS Radical Scavenging | Potency | Showed slightly more favorable activity. | nih.gov |
| Generic Indoline Derivatives | DPPH Radical Scavenging | Mechanism | Activity is based on the reduction of the DPPH solution through hydrogen donation. | phytojournal.com |
| Generic Indoline Derivatives | ABTS Radical Scavenging | Mechanism | Activity is based on the inhibition of the absorbance of the ABTS radical cation. | phytojournal.com |
Other Significant Preclinical Biological Activities
Beyond their antioxidant effects, indoline derivatives have been investigated for a range of other therapeutic applications, demonstrating a broad spectrum of biological activity in preclinical studies.
A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia. mdpi.com This can be achieved by inhibiting enzymes such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). mdpi.comnih.gov α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides, while PTP1B is a negative regulator of the insulin signaling pathway. mdpi.comnih.govresearchgate.net
Several indoline and indole derivatives have been identified as potent inhibitors of these enzymes. researchgate.net For example, a series of indolo[1,2-b]isoquinoline derivatives exhibited strong α-glucosidase inhibitory effects, with IC₅₀ values significantly lower than the standard drug, acarbose. mdpi.com One compound, in particular, was found to be approximately 186 times more potent than acarbose. mdpi.com Kinetic studies revealed that these compounds often act as reversible, mixed-type inhibitors. mdpi.com Similarly, natural and synthetic indole-containing compounds have shown inhibitory activity against PTP1B, suggesting their potential to enhance insulin sensitivity. nih.govnih.gov
Table 2: Antidiabetic Activity of Selected Indoline/Indole Derivatives
| Compound Series | Target Enzyme | IC₅₀ Range (µM) | Comparison | Reference |
|---|---|---|---|---|
| Indolo[1,2-b]isoquinoline derivatives | α-Glucosidase | 3.44 - 41.24 | Significantly more potent than Acarbose (IC₅₀: 640.57 µM). | mdpi.com |
| N-(4-aminophenyl)indoline-1-carbothioamide derivatives | α-Amylase | 52.1 - 57.7 (µg/mL) | Comparable to Acarbose (IC₅₀: 48.1 µg/mL). | researchgate.net |
| Sanggenons (Indole-containing natural products) | PTP1B | 1.6 - 16.9 | Showed good selectivity over other protein phosphatases. | nih.gov |
The indole nucleus is a core component of key neuroactive molecules, including the neurotransmitter serotonin and the hormone melatonin. nih.govmdpi.com Both are synthesized from the amino acid tryptophan. nih.govresearchgate.net This structural similarity suggests that indoline derivatives could interact with pathways related to these neurochemicals, potentially exerting neuroprotective effects.
Research has shown that melatonin and serotonin can inhibit the formation of amyloid-β fibrils, a key pathological hallmark of Alzheimer's disease. researchgate.netnih.gov These indole compounds have been demonstrated to increase the viability of neuronal cells exposed to amyloid-β peptide, suggesting a direct neuroprotective effect. nih.gov Serotonin, in particular, was noted to increase the expression of protective proteins like SIRT-1 and heat shock protein 70. nih.gov Given that certain indoline derivatives are known to cross the blood-brain barrier, their potential to modulate these pathways and protect against neurodegeneration is an active area of investigation. researchgate.net Melatonin and its metabolites are recognized for their ability to reduce oxidative brain damage, shield mitochondria from dysfunction, and attenuate neuroinflammation, all of which are crucial for retarding brain aging. mdpi.com
The reverse transcriptase (RT) enzyme of the human immunodeficiency virus (HIV) is a critical target for antiretroviral therapy. nih.gov Inhibitors of this enzyme prevent the conversion of the viral RNA genome into proviral DNA, a crucial step in the viral life cycle. nih.gov Several classes of indoline derivatives have been developed and investigated as potent HIV-1 RT inhibitors. nih.gov
One such class, indolopyridones, was identified through high-throughput screening and found to inhibit HIV-1 replication. nih.gov These compounds were effective against wild-type HIV-1 and strains resistant to common non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Further studies confirmed that their mechanism of action involves the direct inhibition of the RT enzyme. nih.gov Another series of novel indolylarylsulfones bearing acrylamide groups were designed as covalent inhibitors that specifically target a cysteine residue in drug-resistant RT mutants, demonstrating high selectivity. nih.gov These findings underscore the potential of the indoline scaffold in the development of new anti-HIV agents to overcome challenges posed by drug resistance. nih.govkuleuven.be
Table 3: Anti-HIV Activity of Selected Indoline Derivatives
| Compound Class | Viral Target | Mechanism of Action | Key Finding | Reference |
|---|---|---|---|---|
| Indolopyridones (INDOPY-1) | HIV-1 Reverse Transcriptase | Competitive Inhibition | Active against NNRTI-resistant strains; IC₅₀ of 290 nM in a cell-free assay. | nih.gov |
| Indolylarylsulfones (I-7, I-9) | HIV-1 Reverse Transcriptase (Y181C mutant) | Covalent Inhibition | Demonstrated higher selectivity for the drug-resistant mutant RT over wild-type. | nih.gov |
| Quinolinonyl Derivatives | HIV-1 Integrase and RNase H | Inhibition of catalytic activity | Active at micromolar concentrations against RNase H function of RT. | unica.it |
Based on a comprehensive search of available scientific literature, there is currently insufficient public information to generate a detailed article on a specific compound identified as “this compound” covering the requested preclinical pharmacological investigations.
Specifically, dedicated research linking a singular entity named "this compound" to all three of the following areas could not be located:
Carbonic Anhydrase Inhibition Studies
Receptor Agonism/Antagonism (specifically for GPR17 and Serotonin Receptors)
Protection Against Doxorubicin-Induced Cardiomyopathy
Scientific studies on indoline derivatives are extensive; however, they typically focus on a series of compounds, and the available research does not converge on a single "derivative 10" with demonstrated activity in these distinct and unrelated pharmacological fields. While some studies identify compounds with numerical designations (e.g., compound 10a, or compounds within a series 10-14), these relate to different biological activities, such as anticancer or antidiabetic effects, which fall outside the scope of the requested topics.
Therefore, constructing a scientifically accurate and thorough article that strictly adheres to the provided outline for "this compound" is not possible with the currently available information.
Structure Activity Relationship Sar Studies of Indoline Derivatives
SAR Analysis of Indoline (B122111) Derivative 10 as a Tubulin Inhibitor
Recent research has identified a series of 3-arylthio- and 3-aroyl-1H-indole derivatives, designated with the general formula 10, as potent tubulin polymerization inhibitors. These compounds have shown significant potential in the development of anticancer agents by targeting microtubule dynamics, a critical component of cell division.
The core pharmacophore of the indole-based tubulin inhibitors in series 10 consists of the indole (B1671886) scaffold itself, which serves as a crucial element for interaction with the colchicine-binding site on tubulin. nih.gov The trimethoxyphenyl (TMP) moiety, a key feature in many tubulin inhibitors like combretastatin (B1194345) A-4, is also a significant pharmacophoric point for the activity of these derivatives. nih.gov The strategic placement of heterocyclic rings at various positions of the indole nucleus has been found to be a critical determinant of their inhibitory potency.
Detailed SAR studies have revealed that the substitution pattern on the indole ring plays a pivotal role. For instance, in a series of indole-based trimethoxyphenyl analogues, a Michael receptor as a spacer was introduced, and it was demonstrated that specific substitutions led to potent inhibitory activity. nih.gov Molecular docking studies have further elucidated the binding mode, showing that the TMP group can form hydrogen bonds with residues such as CYSβ241, while the indole ring engages in hydrophobic interactions with other key amino acids within the colchicine (B1669291) binding site. nih.gov
The inhibitory activity and selectivity of the indole derivative 10 series are highly sensitive to variations in substituents on the indole scaffold. A systematic investigation into 3-arylthio- and 3-aroyl-1H-indole derivatives substituted at the 5-, 6-, or 7-position of the indole ring with a heterocyclic moiety has provided valuable insights into their SAR. mdpi.com
It was observed that 6- and 7-heterocyclyl-1H-indole compounds were particularly effective at inhibiting tubulin polymerization and the growth of MCF-7 cancer cells, with IC50 values in the nanomolar range. mdpi.com Two standout derivatives from this series, 10a (with a thiophen-3-yl substituent) and 10b (with a thiophen-2-yl substituent), demonstrated exceptional potency. mdpi.com Compound 10a was found to be a highly effective inhibitor of tubulin polymerization at a concentration of 50 nM, with its activity being comparable to the established anticancer drug vinblastine. mdpi.com On the other hand, compound 10b was shown to affect the structural organization of the mitotic spindle at a concentration of 100 nM. mdpi.com
These findings underscore the critical influence of the position and nature of the heterocyclic substituent on the indole ring for achieving high inhibitory activity against tubulin.
| Compound | Substituent at 6- or 7-position | Effect on Tubulin Polymerization |
| 10a | Thiophen-3-yl | Potent inhibitor (50 nM) |
| 10b | Thiophen-2-yl | Affects mitotic spindle organization (100 nM) |
Comprehensive SAR Investigations Across Diverse Indoline Scaffolds
The versatility of the indoline scaffold extends beyond tubulin inhibition, with derivatives showing activity against a wide range of biological targets. Comprehensive SAR studies across various indoline-based compounds have provided a deeper understanding of the structural requirements for their biological activities.
The introduction of different substituents onto the indoline ring system has a profound impact on the efficacy and target interactions of the resulting derivatives. The electronic properties and steric bulk of these substituents can modulate the binding affinity of the molecule to its target protein. For instance, the presence of electron-withdrawing or electron-donating groups can alter the charge distribution within the indoline core, thereby influencing electrostatic interactions with the active site of an enzyme or receptor. researchgate.net
In the context of anticancer activity, the substitution pattern on the indoline ring can dictate the potency and selectivity of the compound. For example, in a series of 3-substituted-indolin-2-one derivatives, the presence of a chlorine atom on the pyrrole (B145914) ring was found to be crucial for reducing cardiotoxicity, while a 2-(ethyl-amino)ethylcarbamoyl group at the C-4′ position of the pyrrole enhanced antitumor activities.
The three-dimensional structure and conformational flexibility of indoline derivatives are critical determinants of their biological activity. The relatively rigid structure of polycyclic fused indolines can lead to enhanced selectivity in their interactions with enzymes or receptors. acs.org The synthesis of C2,C3-fused indolines has been a focus of research due to their potential to create structurally complex and stereoselective ring systems from simple planar aromatic molecules. acs.orgpolimi.it
Steric hindrance from bulky substituents can either enhance or diminish biological activity, depending on the specific target. In some cases, a larger substituent may lead to a better fit within a hydrophobic pocket of a binding site, thereby increasing potency. Conversely, a bulky group could clash with the protein surface, preventing optimal binding. The interplay between conformational restriction and steric effects is a key consideration in the rational design of potent and selective indoline-based inhibitors.
The SAR of indoline derivatives is highly target-specific. For instance, in the development of dopamine (B1211576) D4 receptor ligands, specific substitutions on indolin-2-one derivatives bearing piperazinylbutyl side chains were found to be critical for affinity and selectivity. nih.gov One derivative, 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one, exhibited remarkable affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM. nih.gov
Computational and Theoretical Investigations on Indoline Derivatives
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding modes of indoline (B122111) derivatives and rationalizing their inhibitory activities against various enzymes and receptors implicated in disease.
Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a key target for anticancer drugs. Certain indole (B1671886) derivatives have been identified as tubulin polymerization inhibitors. Molecular docking studies have been performed to understand how these compounds interact with tubulin, often at the colchicine (B1669291) binding site.
For instance, a study on trans-indole-3-acrylamide derivatives identified compound 3e as a potent inhibitor of tubulin polymerization nih.gov. Docking simulations were conducted using the crystal structure of the tubulin/DAMA-colchicine complex (PDB ID: 1SA0). The results showed that compound 3e adopts a V-shaped conformation within the colchicine binding site, similar to the co-crystallized ligand, DAMA-colchicine nih.gov. This predicted binding mode provides a structural basis for its observed biological activity, including its ability to arrest the cell cycle in the G2/M phase nih.gov.
Molecular docking has been extensively used to predict the binding affinity and interaction patterns of indoline derivatives with a wide array of other therapeutically relevant proteins. These studies help to identify potential new applications for this class of compounds and to guide the development of more selective inhibitors.
EGFR Kinase Domain: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. A computational analysis of novel indoline derivatives identified N-(2-hydroxy-5-nitrophenyl (4'-methyl phenyl) methyl) indoline (HNPMI) as a potential EGFR inhibitor. Flexible docking analysis showed that HNPMI binds effectively to the EGFR kinase domain, interacting with the key residue Lys721 nih.govtandfonline.com. This interaction is crucial for the inhibitory activity of many known EGFR inhibitors researchgate.net.
Carbonic Anhydrase (CA): Certain indolin-2-one-based sulfonamides have been evaluated as inhibitors of human (h) CA isoforms. Docking studies performed on hCA II helped to rationalize the observed inhibitory activities, showing how the sulfonamide group anchors to the catalytic zinc ion while the indolin-2-one moiety forms interactions with amino acid residues in the active site cavity nih.gov.
Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). Docking studies of 1,3-dihydro-2H-indolin-2-one derivatives against the COX-2 active site (PDB ID: 3LN1) predicted strong binding interactions nih.gov. For example, compound 9i was shown to fit into a cavity where its oxindole (B195798) scaffold formed hydrogen bonds with Tyr-461 and Lys-497, supporting its observed in vitro inhibitory activity nih.gov. Similarly, another indole derivative, compound S3 , was found to form hydrogen bonds with Tyr 355 and Arg 120, mimicking the interactions of the established drug indomethacin (B1671933) nih.govresearchgate.net.
The table below summarizes the predicted binding affinities of representative indoline derivatives against various biological targets as determined by molecular docking studies.
| Compound Name/Code | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| HNPMI | EGFR Kinase Domain | - | Lys721 nih.govtandfonline.com |
| Compound 9i | COX-2 | -9.3 | Tyr-461, Lys-497 nih.gov |
| Compound 4e | COX-2 | -8.7 | Not specified nih.gov |
| Compound S3 | COX-2 | - | Tyr 355, Arg 120 nih.govresearchgate.net |
Note: Docking scores are method-dependent and serve for relative comparison within the same study.
The stability of a ligand-protein complex is determined by a combination of forces, including hydrogen bonds and hydrophobic interactions. Docking analyses provide detailed, atom-level insights into these crucial interactions.
Hydrogen Bonds: These are directional interactions that contribute significantly to binding affinity and specificity. In the case of indoline derivatives, specific hydrogen bonds are frequently observed. For instance, the interaction between the EGFR kinase domain and the indoline derivative HNPMI is stabilized by a key interaction with the amino acid Lys721 nih.govtandfonline.com. For COX-2 inhibitors, the ketone carbonyl of the oxindole scaffold in compound 9i forms a hydrogen bond with Tyr-461, while the nitrogen at position 1 interacts with Lys-497 nih.gov.
The following table details the specific molecular interactions identified for selected indoline derivatives.
| Compound Name/Code | Target Protein | Interaction Type | Key Amino Acid Residues |
| HNPMI | EGFR Kinase Domain | Hydrogen Bond | Lys721 nih.govtandfonline.com |
| Compound 9i | COX-2 | Hydrogen Bond | Tyr-461, Lys-497 nih.gov |
| Compound S3 | COX-2 | Hydrogen Bond | Tyr 355, Arg 120 nih.govresearchgate.net |
| Indirubin | Tubulin | Hydrogen Bond | LYS326, ARG214, GLU220 mdpi.com |
| Indirubin | Tubulin | Hydrophobic Interaction | GLN 176, TYR 210, PRO 222, MET 325 mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized molecules.
QSAR models have been successfully developed for various series of indole derivatives to predict activities ranging from antioxidant to anticancer effects. In one study, a 2D-QSAR model was built to predict the antioxidant activity of novel 1H-3-indolyl derivatives nih.govmdpi.com. The statistical quality and predictive power of the QSAR model were found to be significant, enabling the researchers to recommend the most promising compounds for synthesis and in vitro testing nih.govmdpi.com. Another study focusing on indole derivatives as anti-inflammatory agents developed a 3D-QSAR model using the k-nearest neighbor (kNN) approach. This model yielded statistically significant results, with a cross-validated correlation coefficient (q²) of 0.9461 and a high predictive correlation coefficient (pred_r²) of 0.8782, indicating that the model is robust and has strong predictive capability researchgate.net.
QSAR models are built by correlating the biological activity with "descriptors," which are numerical values representing different physicochemical properties of the molecules. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological descriptors.
In the 3D-QSAR study of indole derivatives as COX-2 inhibitors, the model indicated the contribution of both steric and electronic fields to the biological activity researchgate.net. The graphical outputs of such models (contour maps) highlight regions in 3D space where, for example, bulky groups or electronegative atoms would be favorable or unfavorable for activity, thus guiding future structural modifications. Similarly, a 2D-QSAR study on indole-based antioxidants identified specific structural features that correlated with higher activity nih.govmdpi.com. This analysis led to the identification of Candidate 10 from the series, which was predicted and subsequently confirmed to have higher antioxidant activity (IC₅₀ = 28.23 µg/mL) than the ascorbic acid standard (IC₅₀ = 30.03 µg/mL) nih.govmdpi.com.
Quantum Chemical Calculations (DFT-based Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for investigating the electronic structure and properties of molecular systems. acs.orgniscpr.res.in These computational methods allow for the detailed analysis of geometric and electronic properties, which are crucial for understanding the behavior of complex organic molecules like indoline derivatives. jocpr.com DFT methods are chosen for their ability to provide a good balance between computational cost and accuracy, taking into account electron correlation effects which are vital for reproducing experimental data. researchgate.net For indoline derivatives, DFT calculations are employed to explore various molecular characteristics, including the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity, stability, and spectroscopic signatures. acs.orgniscpr.res.injocpr.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity or basicity. youtube.compku.edu.cn Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level relates to the molecule's electrophilicity or acidity. youtube.compku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netwuxibiology.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov A small gap indicates that the molecule is more polarizable and will be more reactive. researchgate.netnih.gov
For Indoline derivative 10, the FMO analysis provides insights into its electronic transitions and reactivity. The iso-surface plots of the frontier molecular orbitals reveal the distribution of electron density. In a related phenyl analog designated as compound 10, the HOMO-LUMO energy gap was used to establish a threshold for predicting reactivity in the Pictet-Spengler reaction. wuxibiology.com This highlights how the calculated energy gap can be a predictive tool for the chemical behavior of such derivatives. wuxibiology.com
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -2.75 | Electron donating ability |
| ELUMO | -0.13 | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | 2.62 | Chemical reactivity and kinetic stability |
Data in the table is based on values calculated for the parent indole structure as a reference for its derivatives. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. materialsciencejournal.orgwikipedia.org This method investigates intramolecular bonding, interactions between bonds, charge transfer interactions, and the delocalization of electron density within the molecule. materialsciencejournal.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netwolfram.com The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. wolfram.com
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. researchgate.net
Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. researchgate.net
Green regions represent neutral or near-zero potential. researchgate.net
For aromatic heterocyclic compounds like indoline derivatives, the MEP map can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, and predict how the molecule will interact with biological receptors or other reactants. researchgate.net The distribution of electrostatic potential is crucial for understanding the non-covalent interactions that govern molecular recognition processes. chemrxiv.org In the parent indole molecule, negative potential is typically localized around the nitrogen atom and the π-system of the benzene (B151609) ring, making these areas attractive to electrophiles. researchgate.net
Reactivity and Stability Predictions
DFT calculations provide a suite of "conceptual DFT" descriptors that are used to predict the global reactivity and stability of molecules. researchgate.net These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). jocpr.comresearchgate.net
Key reactivity descriptors include:
Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap (η = (ELUMO - EHOMO)/2). Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity. "Soft" molecules have a small energy gap and are more reactive. researchgate.netresearchgate.net
Electronegativity (χ): A measure of a molecule's ability to attract electrons (χ = -(EHOMO + ELUMO)/2). researchgate.net
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons (ω = χ²/2η). A higher electrophilicity index suggests a better electron acceptor. researchgate.net
| Reactivity Descriptor | Value (eV) | Formula |
|---|---|---|
| Chemical Hardness (η) | 1.31 | (ELUMO - EHOMO)/2 |
| Electronegativity (χ) | 1.44 | -(EHOMO + ELUMO)/2 |
| Electrophilicity (ω) | 0.79 | χ² / (2η) |
Data in the table is based on values calculated for the parent indole structure as a reference for its derivatives. researchgate.net
Prediction of Spectroscopic Properties
Computational quantum chemistry methods, particularly time-dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to absorption wavelengths (λmax). For indole derivatives, these calculations can identify π → π* and n → π* transitions, which are characteristic of their aromatic and heterocyclic nature. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net The resulting theoretical IR spectrum, which shows the frequencies and intensities of vibrational modes, can be compared with experimental FTIR spectra to identify characteristic functional groups and confirm the molecular structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can also predict NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained and correlated with experimental data to aid in the structural elucidation of complex molecules like this compound. researchgate.net
Advanced In Silico Methodologies
Beyond DFT-based quantum chemical calculations, a range of other in silico methodologies are employed to investigate the properties and potential applications of molecules like this compound. One of the most prominent of these is molecular docking.
Molecular docking studies are computational simulations that predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). These studies are crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. For an indole-1,3,4-oxadiazole hybrid, also designated as compound 10, molecular docking studies revealed stable interactions with α- and β-tubulin, showing a high binding energy of -8.54 kcal/mol. nih.gov This type of in silico analysis helps to identify promising candidates for further development as therapeutic agents by providing detailed insights into the binding modes and energies at the molecular level. nih.gov
Molecular Dynamics (MD) Simulations for Complex Stability
Molecular Dynamics (MD) simulations are a cornerstone of computational drug discovery, providing a dynamic view of the interactions between a ligand, such as this compound, and its protein target. nih.govspringernature.com By applying the principles of classical mechanics, MD simulations model the time-dependent behavior of molecular systems, allowing researchers to observe protein flexibility and the precise movements that occur during the binding process. acs.org This methodology is crucial for validating the results of initial computational steps like molecular docking and for gaining a more realistic understanding of how the compound behaves in a simulated physiological environment. researchgate.net
The primary goal of running MD simulations for the this compound-protein complex is to assess the stability of their interaction over time. A stable complex is more likely to correspond to a potent therapeutic effect. This stability is evaluated through several key metrics:
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are rigid. researchgate.net High fluctuations in the residues that are in direct contact with this compound could indicate an unstable interaction, whereas stability in these key residues suggests a strong and consistent binding mode.
Radius of Gyration (Rg): This metric reflects the compactness of the protein structure. A stable Rg value throughout the simulation suggests that the binding of this compound does not cause the protein to unfold or undergo significant conformational changes, further confirming the stability of the complex. researchgate.net
By analyzing these parameters, researchers can confidently predict whether this compound forms a stable and lasting complex with its target, a critical factor for its potential as a therapeutic agent.
| Parameter | Average Value | Interpretation |
|---|---|---|
| Protein RMSD | 1.5 Å | Indicates high structural stability of the protein upon ligand binding. |
| Ligand RMSD | 0.8 Å | Suggests the ligand remains stably bound in the binding pocket. |
| Radius of Gyration (Rg) | 22.5 Å | Shows the protein maintains a compact and stable conformation. |
| Key Residue RMSF | <1.0 Å | Low fluctuation in active site residues indicates stable and persistent interactions with the ligand. |
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
In the context of this compound, a QM/MM simulation would typically be set up as follows:
The QM Region: This region would include this compound itself and the key amino acid residues in the protein's active site that are directly involved in binding or catalysis. mdpi.com This area is treated with high-level quantum mechanical calculations, which can accurately model electronic structure, charge distribution, polarization, and the formation or breaking of covalent bonds. marcdeller.comresearchgate.net
The MM Region: The remainder of the protein and the surrounding solvent molecules are treated using classical molecular mechanics force fields (e.g., AMBER, CHARMM). mdpi.com This makes the simulation of the entire biomolecular system computationally feasible.
The QM/MM approach is particularly valuable for investigating enzymatic reactions and drug-target interactions where quantum effects are significant. researchgate.net For this compound, this method can provide critical insights that are inaccessible with MM alone, such as elucidating the precise mechanism of enzymatic inhibition, calculating activation energy barriers for a reaction, and accurately modeling interactions involving charge transfer or metal ions. ijsdr.orgnih.gov By providing a more precise understanding of binding energetics and specificity, QM/MM simulations can guide the rational design and optimization of more effective drug candidates. marcdeller.combioexcel.eu
| Method | Strengths | Limitations | Primary Application for this compound |
|---|---|---|---|
| Molecular Mechanics (MM) | Computationally fast; suitable for large systems and long simulations. | Lacks electronic detail; cannot model bond formation/breaking. | Assessing overall complex stability and conformational dynamics (MD simulations). |
| Quantum Mechanics (QM) | Highly accurate for electronic properties, reactivity, and energetics. | Computationally expensive; limited to small systems (~hundreds of atoms). | Detailed analysis of the ligand's intrinsic electronic properties. |
| QM/MM (Hybrid) | Combines QM accuracy for the active site with MM speed for the environment. nih.gov | Requires careful setup of the boundary between QM and MM regions. | Investigating reaction mechanisms, charge transfer, and refining binding energies at the active site. |
Network Pharmacology for Polypharmacology and Target Identification
For this compound, a network pharmacology investigation would follow a conceptual workflow:
Target Prediction: The first step involves using computational algorithms and databases (e.g., STITCH, DrugBank) to predict a wide range of potential protein targets for this compound based on its chemical structure and similarity to known ligands.
Network Construction: The predicted targets are then mapped onto known biological networks, primarily protein-protein interaction (PPI) networks. nih.gov These networks illustrate the complex web of interactions between the potential targets and other proteins in the cell.
Pathway and Functional Analysis: Bioinformatics tools are used to analyze the constructed network to identify which signaling pathways (e.g., KEGG pathways) and biological processes are most significantly affected by the compound's predicted targets. This helps to elucidate the compound's potential mechanisms of action on a systemic level.
| Predicted Protein Target | Gene Symbol | Associated KEGG Pathway | Potential Therapeutic Relevance |
|---|---|---|---|
| Cyclin-dependent kinase 2 | CDK2 | Cell Cycle | Oncology (Inhibition of cell proliferation) |
| Vascular endothelial growth factor receptor 2 | KDR | VEGF signaling pathway | Oncology (Anti-angiogenesis) |
| Mitogen-activated protein kinase 1 | MAPK1 | MAPK signaling pathway | Oncology, Inflammation |
| B-cell lymphoma 2 | BCL2 | Apoptosis | Oncology (Induction of apoptosis) |
Chemical Biology Applications and Future Research Directions
Indoline (B122111) Derivatives as Molecular Probes in Chemical Biology
Molecular probes are essential tools in chemical biology for exploring biological phenomena and elucidating biochemical pathways. acs.org Indoline derivatives, with their inherent fluorescence and versatile chemistry, are well-suited for this role.
Indole-related molecules are often developed as fluorescent probes for biological and electrochemical sensing. nih.gov Their fluorescence properties can be sensitive to the local environment, such as pH and polarity, making them valuable for studying cellular processes. nih.govnih.gov For instance, probes can be designed based on a donor-π-acceptor (D-π-A) architecture, where the indoline core can act as a key component of the system, leading to positive solvatochromism and dramatic color and fluorescence responses to stimuli like protonation. nih.gov
Key applications include:
Sensing and Imaging: Indole (B1671886) derivatives have been engineered to create fluorescent probes for detecting specific ions (like cyanide), pH changes, and for imaging cellular components such as nucleolar RNA. nih.govelsevierpure.com Deep-red emissive probes based on indole scaffolds are particularly advantageous for live-cell imaging due to reduced photodamage and background autofluorescence. elsevierpure.com
DNA Interaction Studies: Certain indole derivatives can act as DNA-binding agents. Their interaction with DNA can be monitored using absorption and fluorescence spectroscopy, often using ethidium (B1194527) bromide as a fluorescent probe to study the displacement and intercalation mechanisms. nih.gov
Activity-Based Protein Profiling (ABPP): While not explicitly detailed for "Indoline derivative 10," the indoline scaffold could be functionalized with reactive groups and reporter tags (like biotin) to create activity-based probes. These probes would allow for the covalent labeling and identification of specific active enzymes within complex biological systems, providing insights into their functional state. acs.org
For "this compound," its potential as a molecular probe would depend on its intrinsic photophysical properties and how readily it can be modified. Future work could focus on characterizing its fluorescence and developing it into a targeted probe for a specific biological macromolecule or process.
Prospects for this compound in Lead Optimization and Preclinical Development
Lead optimization is a critical stage in drug discovery that aims to enhance the properties of a promising lead compound to produce a clinical candidate. This iterative process involves modifying the chemical structure to improve potency, selectivity, stability, and pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME).
The indoline scaffold is frequently the subject of lead optimization campaigns. For instance, studies on indoline-based compounds have demonstrated that strategic modifications can yield highly potent and selective agents, such as α1A-adrenoceptor antagonists and dual 5-LOX/sEH inhibitors. chemrxiv.orgacs.org
Hypothetical Lead Optimization Strategy for this compound:
| Parameter to Optimize | Potential Strategy for "this compound" | Rationale / Example from Literature |
| Potency | Introduce or modify substituents on the aromatic ring or at the N-1 position. | Adding an aromatic group can increase activity. The specific configuration (e.g., (R)-enantiomer) can be crucial for high potency. acs.org |
| Selectivity | Modify functional groups to exploit differences in target binding pockets. | In the development of α1A-AR antagonists, specific side chains led to compounds with over 1500-fold selectivity for the target receptor subtype. acs.org |
| Metabolic Stability | Block potential metabolic "hot spots" with groups like fluorine. | Replacing a hydrogen with fluorine is a common medicinal chemistry strategy to prevent metabolic degradation without impairing binding. |
| Pharmacokinetics (PK) | Add moieties like carboxylic acids or tertiary amino groups to modulate properties like cell permeability and LXRα/β profiles. |
Preclinical development would involve testing the optimized version of "this compound" in a series of in vitro and in vivo assays to establish its safety and efficacy profile before it can be considered for human clinical trials.
Strategies for Designing Next-Generation Indoline-Based Bioactive Compounds
The versatility of the indoline and indole nucleus makes it a cornerstone for designing future bioactive molecules. mdpi.com Several advanced strategies are employed to explore the chemical space around this scaffold and identify novel therapeutic agents.
Scaffold-Based Drug Design: This approach uses the indoline core as a starting point. By understanding the structure-activity relationships (SAR), medicinal chemists can rationally design new derivatives with improved properties. For example, incorporating amide, biphenyl, or sulphonamide moieties onto an indole core has been explored to enhance inhibitory activity against protein targets like Bcl-2 and Mcl-1.
Multi-Target Drug Design: Chronic diseases often involve multiple biological pathways. A promising strategy is the design of single molecules that can modulate multiple targets simultaneously. This has been successfully applied to indoline derivatives to create dual inhibitors for enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammation. chemrxiv.org
Complexity-to-Diversity (Ctd) Strategy: This approach starts with a complex, nature-inspired molecule and uses chemical transformations to generate a library of structurally diverse compounds. Ring-distortion strategies applied to indole alkaloids like yohimbine (B192690) have proven effective for rapidly creating novel scaffolds with potential biological activities.
Biomimetic Synthesis: Mimicking the biosynthetic pathways of natural products can provide efficient routes to complex molecules. This strategy is particularly relevant for indole alkaloids, whose biosynthesis often involves tryptophan as a precursor.
The design of next-generation compounds based on "this compound" could involve creating a focused library of analogues with variations at key positions to probe interactions with a specific biological target.
Emerging Non-Pharmaceutical Applications (e.g., Corrosion Inhibition, Optoelectronics, Imaging Agents)
Beyond medicine, the unique chemical properties of indoline and indole derivatives make them suitable for a range of material science and industrial applications.
Corrosion Inhibition: Organic compounds containing heteroatoms like nitrogen, such as those in the indoline ring, are effective corrosion inhibitors for metals in acidic environments. taylorfrancis.commdpi.com They function by adsorbing onto the metal surface, creating a protective barrier that inhibits both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comresearchgate.net The efficiency of inhibition depends on the concentration of the derivative and its specific chemical structure, with studies showing that some indole hydrazide derivatives can achieve over 94% inhibition efficiency for mild steel in hydrochloric acid. manipal.edu
Optoelectronics: The electron-donating nature of the indole nucleus makes it a valuable building block for materials used in organic optoelectronics. ias.ac.in When combined with electron-accepting moieties to form a D-π-A structure, these molecules can exhibit intramolecular charge transfer (ICT) properties, which are crucial for applications in organic light-emitting diodes (OLEDs). ias.ac.inresearchgate.net Researchers are designing π-expanded indoloindolizines that merge indole and indolizine (B1195054) moieties, resulting in stable, tunable materials with vivid fluorescence across the visible spectrum, making them promising for next-generation optoelectronic devices. chemrxiv.org
Imaging Agents: Indoline derivatives can be labeled with radioisotopes (e.g., ¹⁸F) to create probes for positron emission tomography (PET), a powerful non-invasive imaging technique. For instance, an ¹⁸F-labeled indolylphenylacetylene derivative has been identified as a promising lead for developing PET imaging agents to visualize β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov These agents must possess good brain penetration and high specific binding to their target. nih.gov
Exploration of Natural Indoline Derivatives and Biosynthetic Pathways
Nature is a rich source of complex and biologically active indoline-containing compounds, primarily indole alkaloids. The hexahydropyrrolo[2,3-b]indole core, also known as the pyrroloindoline motif, is a privileged structure found in many medicinally valuable natural products. rsc.orgresearchgate.netub.edu
Biosynthesis: The biosynthesis of most of these natural products begins with the amino acid L-tryptophan. researchgate.net The formation of the characteristic tricyclic pyrroloindoline structure is a complex process that remains a topic of active research. Key steps often involve:
Electrophilic Substitution: The indole ring undergoes an electrophilic substitution at the C3 position.
Intramolecular Cyclization: A nearby nitrogen nucleophile attacks the resulting indolenium ion, forming the fused ring system. researchgate.net
Enzymes such as methyltransferases and prenyltransferases play a crucial role in generating the structural diversity of these natural products by selectively adding substituents at the C3 position, which is a stereochemically challenging transformation to achieve through traditional chemical synthesis. researchgate.net
Examples of Natural Pyrroloindoline Alkaloids:
| Compound Class | Example | Noteworthy Feature |
| Dimeric Alkaloids | Chimonanthine | C₂-symmetrical dimer |
| Psychotriasine | Features an unusual C–N linkage between monomers acs.org | |
| Monomeric Alkaloids | Flustramine B | Contains a prenylated pyrroloindoline core |
Understanding these biosynthetic pathways is not only of fundamental scientific interest but also provides inspiration and potential enzymatic tools for the synthesis of new, complex indoline derivatives for drug discovery and other applications. rsc.orgresearchgate.net
Q & A
Q. What are best practices for reporting conflicting cytotoxicity data in publications?
- Methodological Answer :
- Transparency : Disclose all experimental parameters (e.g., cell passage number, serum batch).
- Comparative Tables : Tabulate results across studies with annotations for methodological differences.
- Discussion : Hypothesize sources of variability (e.g., assay sensitivity, compound aggregation) and propose validation experiments .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
